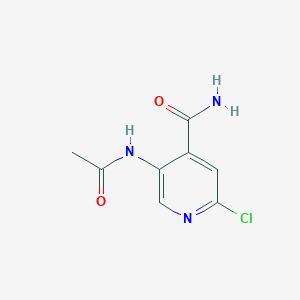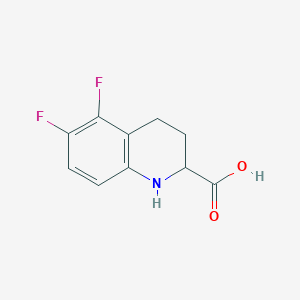![molecular formula C13H15NO2 B11890636 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a hydroxyethyl group attached to a dihydropyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted aniline, with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction. This involves the reaction of the pyrroloquinoline intermediate with an appropriate alkylating agent, such as ethylene oxide or an alkyl halide, in the presence of a base.
Reduction and Functionalization: The final steps involve the reduction of any remaining functional groups and further functionalization to obtain the desired compound. This may include hydrogenation, reduction with metal hydrides, or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: Reduction reactions can be used to convert the compound into its fully reduced form, eliminating any double bonds or functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, such as halogens or alkyl groups.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used in substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, along with suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in ketone or aldehyde derivatives, while reduction leads to fully saturated compounds. Substitution reactions yield various substituted derivatives, and cyclization forms polycyclic structures.
Scientific Research Applications
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, particularly those involving quinoline derivatives.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: The compound is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.
Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single aromatic ring fused to a nitrogen-containing ring.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its chelating properties.
Quinoxaline: A compound with two nitrogen atoms in the aromatic ring, exhibiting diverse biological activities.
Uniqueness
8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is unique due to its specific structure, which combines a hydroxyethyl group with a dihydropyrroloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
InChI |
InChI=1S/C13H15NO2/c1-8(15)11-6-9-2-3-12(16)14-5-4-10(7-11)13(9)14/h6-8,15H,2-5H2,1H3 |
InChI Key |
PNDPDHXDKNXINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C3C(=C1)CCN3C(=O)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890576.png)

![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)

![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)

![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)
